![molecular formula C17H19F3N4O4 B2884612 N-(2,3-dimethoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1396860-79-9](/img/structure/B2884612.png)
N-(2,3-dimethoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19F3N4O4 and its molecular weight is 400.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound that belongs to the arylpiperidinecarboxamide class, characterized by its complex structure that includes a piperidine ring and an oxadiazole moiety. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H19F3N4O4 with a molecular weight of approximately 400.358 g/mol. The structure features a 1,3,4-oxadiazole ring substituted with a trifluoromethyl group and an aromatic system containing methoxy groups .
Antimicrobial Activity
Research has shown that derivatives of the 1,3,4-oxadiazole ring possess significant antimicrobial properties. For example, studies have demonstrated that various oxadiazole derivatives exhibit antibacterial and antifungal activities against multiple pathogens. Dhumal et al. (2016) highlighted the effectiveness of certain oxadiazole compounds against Mycobacterium bovis, suggesting potential applications in treating tuberculosis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Activity Type | Target Organism | Reference |
---|---|---|---|
Compound 8a | Antitubercular | Mycobacterium bovis | Dhumal et al. (2016) |
Compound 17a | Antibacterial | Staphylococcus aureus | Desai et al. (2016) |
Compound 18b | Antifungal | Candida albicans | Desai et al. (2018) |
Cytotoxicity and Cancer Research
The compound's structural components suggest potential anticancer properties. Oxadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, novel derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies indicated that certain oxadiazole compounds could significantly reduce cell viability with IC50 values in the micromolar range .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 17a | MCF-7 | 0.65 | MDPI (2020) |
Compound 17b | HeLa | 2.41 | MDPI (2020) |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Molecular docking studies have suggested that these compounds can bind effectively to key enzymes involved in metabolic pathways or cellular signaling processes, leading to the induction of apoptosis or inhibition of bacterial growth .
特性
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4/c1-26-12-5-3-4-11(13(12)27-2)21-16(25)24-8-6-10(7-9-24)14-22-23-15(28-14)17(18,19)20/h3-5,10H,6-9H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSALSCJPJZAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。